(3aS,7aS)-1-Methyloctahydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aS,7aS)-1-Methyloctahydro-1H-indole is a stereoisomer of octahydroindole, a bicyclic organic compound. This compound is characterized by its unique three-dimensional structure, which includes a fused ring system with a nitrogen atom. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,7aS)-1-Methyloctahydro-1H-indole typically involves the hydrogenation of indole derivatives under specific conditions. One common method includes the catalytic hydrogenation of 1-methylindole using a palladium catalyst in the presence of hydrogen gas. The reaction is carried out under high pressure and moderate temperature to ensure complete hydrogenation of the aromatic ring, resulting in the formation of the octahydroindole structure .
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through distillation or crystallization techniques to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
(3aS,7aS)-1-Methyloctahydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to it
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of N-alkyl or N-acyl derivatives
Scientific Research Applications
(3aS,7aS)-1-Methyloctahydro-1H-indole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of (3aS,7aS)-1-Methyloctahydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors or enzymes, modulating their activity. For example, it may bind to neurotransmitter receptors in the central nervous system, influencing signal transduction pathways and resulting in pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
(3aS,7aS)-Octahydro-1H-inden-1-one: Shares a similar bicyclic structure but lacks the nitrogen atom.
(3aR,7aR)-Hexahydro-1H-benzo[d]imidazole: Contains a similar fused ring system with nitrogen atoms but differs in stereochemistry and additional functional groups
Uniqueness
(3aS,7aS)-1-Methyloctahydro-1H-indole is unique due to its specific stereochemistry and the presence of a nitrogen atom within the fused ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
1194-58-7 |
---|---|
Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
(3aS,7aS)-1-methyl-2,3,3a,4,5,6,7,7a-octahydroindole |
InChI |
InChI=1S/C9H17N/c1-10-7-6-8-4-2-3-5-9(8)10/h8-9H,2-7H2,1H3/t8-,9-/m0/s1 |
InChI Key |
AWTMNUUIQAMREG-IUCAKERBSA-N |
Isomeric SMILES |
CN1CC[C@H]2[C@@H]1CCCC2 |
Canonical SMILES |
CN1CCC2C1CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.